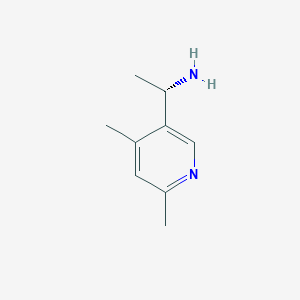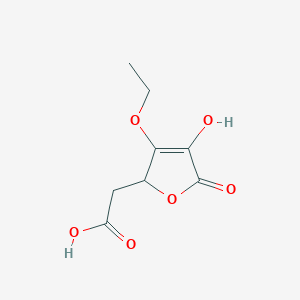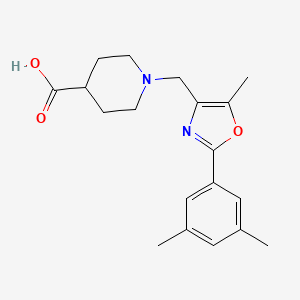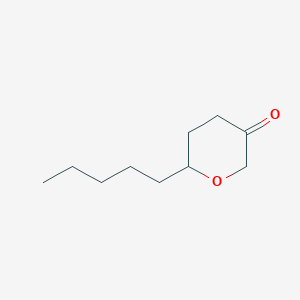
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is a chemical compound with a cyclopropane ring substituted with an ethyl ester and a benzyloxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification and benzylation reactions. The cyclopropanation can be achieved using diazo compounds in the presence of transition metal catalysts. The esterification is usually carried out using ethyl alcohol and an acid catalyst, while the benzylation involves the use of benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for esterification and benzylation to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the cyclopropane ring can provide structural rigidity and influence the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active cyclopropane derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-((benzyloxy)methyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
(1R,2R)-2-((benzyloxy)methyl)cyclopropanol: Similar structure but with an alcohol group instead of an ester.
(1R,2R)-2-((benzyloxy)methyl)cyclopropylamine: Similar structure but with an amine group instead of an ester.
Uniqueness
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, an ester group, and a benzyloxy methyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(15)13-8-12(13)10-16-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1 |
Clé InChI |
WPTIXUDEALSQOF-QWHCGFSZSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@H]1COCC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1CC1COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)




![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)



